

Comparative NMR Analysis of 4-Chlorobutyric Acid and Related Compounds

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Compound of Interest

Compound Name: 4-Chlorobutyric acid

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This guide provides a detailed comparison of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **4-chlorobutyric acid**, alongside its structural analogs, butyric acid and 3-chloropropanoic acid. This analysis is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of small organic molecules.

Data Presentation

The following tables summarize the ^1H and ^{13}C NMR spectral data for **4-chlorobutyric acid**, butyric acid, and 3-chloropropanoic acid. The data includes chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz).

Table 1: ^1H NMR Spectral Data

Compound	Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
4-Chlorobutyric Acid	H α	2.56	Triplet	7.1
	H β	2.11	Quintet	7.1
	H γ	3.62	Triplet	7.1
	-COOH	11.8	Broad Singlet	-
Butyric Acid	H α (CH ₃)	0.95	Triplet	7.4
	H β (CH ₂)	1.64	Sextet	7.4
	H γ (CH ₂)	2.31	Triplet	7.4
	-COOH	11.92	Broad Singlet	-
3-Chloropropanoic Acid	H α	2.87	Triplet	6.5
	H β	3.76	Triplet	6.5
	-COOH	11.80	Broad Singlet	-

Table 2: ¹³C NMR Spectral Data

Compound	Carbon	Chemical Shift (δ) ppm
4-Chlorobutyric Acid	C1 (-COOH)	178.9
	C2 (-CH ₂ -)	31.8
	C3 (-CH ₂ -)	27.9
	C4 (-CH ₂ Cl)	44.5
Butyric Acid	C1 (-COOH)	180.85
	C2 (-CH ₂ -)	36.35
	C3 (-CH ₂ -)	18.47
	C4 (-CH ₃)	13.71
3-Chloropropanoic Acid	C1 (-COOH)	175.5
	C2 (-CH ₂ -)	38.4
	C3 (-CH ₂ Cl)	39.8

Experimental Protocols

General NMR Spectroscopic Method

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like carboxylic acids.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample or measure 5-10 μ L of the liquid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent depends on the solubility of the analyte and the desired chemical shift referencing. For carboxylic acids, CDCl₃ is a common choice.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. ^1H NMR Spectroscopy:

- Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher).
- Pulse Sequence: A standard single-pulse experiment.
- Acquisition Parameters:
 - Number of Scans: 16-64 (depending on sample concentration).
 - Relaxation Delay: 1-5 seconds.
 - Acquisition Time: 2-4 seconds.
 - Spectral Width: A range appropriate for proton spectra (e.g., -2 to 12 ppm).
- Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Reference the spectrum to the TMS signal at 0.00 ppm.
 - Integrate the signals.

3. ^{13}C NMR Spectroscopy:

- Instrument: A standard NMR spectrometer (e.g., 75 MHz or higher).
- Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Parameters:
 - Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C).
 - Relaxation Delay: 2 seconds.

- Acquisition Time: 1-2 seconds.
- Spectral Width: A range appropriate for carbon spectra (e.g., 0 to 220 ppm).
- Processing:
 - Apply a Fourier transform to the FID.
 - Phase correct the spectrum.
 - Reference the spectrum to the TMS signal at 0.00 ppm (or the solvent signal).

Mandatory Visualization

The following diagrams illustrate the structures of the analyzed compounds and the logical workflow for their NMR analysis.

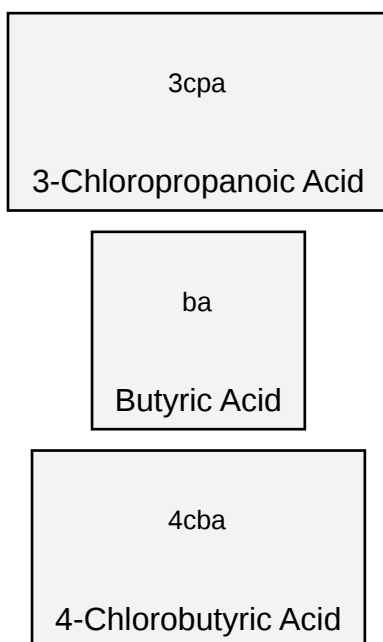


Figure 1: Molecular Structures

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Figure 2: NMR Analysis Workflow

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Figure 2: NMR Analysis Workflow

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